molecular formula C7H11LiO4 B13537027 Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate

Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate

Cat. No.: B13537027
M. Wt: 166.1 g/mol
InChI Key: PAWUHWSYPMVYTM-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is a chemical compound that combines lithium ions with an organic molecule containing a cyclopentyl ring substituted with two hydroxyl groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate typically involves the reaction of lithium hydroxide with 2-(2,3-dihydroxycyclopentyl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, filtration, and drying are commonly used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dioxocyclopentyl)acetic acid or 2-(2,3-dihydroxycyclopentyl)acetone.

    Reduction: Formation of 2-(2,3-dihydroxycyclopentyl)ethanol or cyclopentane derivatives.

    Substitution: Formation of 2-(2,3-dihydroxycyclopentyl)acetyl halides or amides.

Scientific Research Applications

Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and metabolic diseases.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt used for its mood-stabilizing properties.

    Lithium orotate: Investigated for its potential neuroprotective effects.

Uniqueness

Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is unique due to its specific chemical structure, which combines the properties of lithium ions with the functional groups of the organic molecule

Properties

Molecular Formula

C7H11LiO4

Molecular Weight

166.1 g/mol

IUPAC Name

lithium;2-(2,3-dihydroxycyclopentyl)acetate

InChI

InChI=1S/C7H12O4.Li/c8-5-2-1-4(7(5)11)3-6(9)10;/h4-5,7-8,11H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

PAWUHWSYPMVYTM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC(C(C1CC(=O)[O-])O)O

Origin of Product

United States

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